O-[1-(Pyridin-3-YL)ethyl]hydroxylamine
Description
O-[1-(Pyridin-3-YL)ethyl]hydroxylamine is a hydroxylamine derivative featuring a pyridin-3-yl ethyl group attached to the oxygen atom. The pyridine ring introduces electron-withdrawing effects, influencing the electrophilicity of the hydroxylamine group and its reactivity in bond-forming processes .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
O-(1-pyridin-3-ylethyl)hydroxylamine |
InChI |
InChI=1S/C7H10N2O/c1-6(10-8)7-3-2-4-9-5-7/h2-6H,8H2,1H3 |
InChI Key |
NATYGMIGYVNKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)ON |
Origin of Product |
United States |
Preparation Methods
Reaction Monitoring and Yields
The reduction of (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime with BH3-THF proceeds with gentle hydrogen evolution and a slight temperature drop, indicating controlled reaction kinetics.
Post-reaction quenching with methanol and refluxing for 15 hours ensures complete conversion.
The crude product is concentrated and purified by silica gel chromatography, yielding the hydroxylamine derivative as a hazy oil.
The final product exhibits an enantiomeric excess of 98% by chiral HPLC, demonstrating the stereoselectivity of the process.
Yields after purity correction reach approximately 91%, indicating an efficient synthesis.
Analytical Data
The purified compound shows expected spectral characteristics consistent with the hydroxylamine structure.
The use of chiral HPLC confirms stereochemical purity.
Vacuum drying at room temperature under reduced pressure stabilizes the product.
Comparative Analysis of Preparation Methods
| Aspect | Borane-THF Reduction Method | Alternative Hydroxylamine Donors | Notes |
|---|---|---|---|
| Starting Material | Oxime of pyridin-3-yl ethanone | Various ketone derivatives | Oxime intermediate is key |
| Reducing Agent | BH3-THF complex | Other hydride donors or catalytic hydrogenation | BH3-THF preferred for selectivity |
| Temperature Control | 0–5 °C during addition and reaction | Room temperature or elevated | Low temp minimizes side reactions |
| Purification | Silica gel chromatography | Crystallization or extraction | Chromatography yields higher purity |
| Yield | ~91% corrected for purity | Variable, often lower | Efficient method |
Summary and Recommendations
The preparation of O-[1-(Pyridin-3-yl)ethyl]hydroxylamine is best achieved via the reduction of the corresponding oxime intermediate using borane-tetrahydrofuran complex under controlled low-temperature conditions. This method provides high yield, excellent stereoselectivity, and purity suitable for further biological or chemical applications.
Alternative hydroxylamine donors and protective groups can be employed depending on substrate sensitivity and desired synthetic route, but the BH3-THF reduction of oximes remains the most authoritative and reproducible approach documented in the literature.
Chemical Reactions Analysis
Types of Reactions
O-[1-(Pyridin-3-YL)ethyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
O-[1-(Pyridin-3-YL)ethyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of novel materials and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of O-[1-(Pyridin-3-YL)ethyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridine ring can also engage in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
Key Observations :
- Pyridine vs.
- Substituent Effects : Electron-withdrawing groups (e.g., bromo, trifluoromethyl) improve electrophilicity, while electron-donating groups (e.g., methoxy) may stabilize the molecule .
- Functional Group Diversity : The tosyl group in introduces sulfonate ester functionality, making it a superior leaving group in substitution reactions compared to unmodified hydroxylamines .
N-Amination Reactions
- O-(4-Nitrobenzoyl)hydroxylamine (G) : Used in large-scale synthesis of pyrrolotriazine API (26% yield). The nitro group enhances reactivity, enabling efficient N-amination of pyrroles.
- Target Compound : The pyridin-3-yl group may reduce reactivity compared to nitrobenzoyl derivatives due to weaker electron-withdrawing effects. However, pyridine’s coordination capability could facilitate metal-catalyzed reactions.
Peptide Modifications
- O-(2-(Tritylthio)ethyl)hydroxylamine : Employed in solid-phase peptide synthesis (SPPS) for ligation auxiliaries. The thioether linkage and protective groups (e.g., trityl) enhance stability during synthesis.
- Target Compound : Lacks sulfur-based linkages but may serve as a pyridine-containing auxiliary for selective conjugation or metal-binding applications.
Pharmacological and Industrial Relevance
Stability and Commercial Availability
- Stability : Hydroxylamines with electron-withdrawing substituents (e.g., ) are prone to hydrolysis; strategies like water scavengers (e.g., ethyl trifluoroacetate) are used to mitigate this .
- Commercial Availability : Pyridine derivatives like those in are cataloged for purchase, indicating feasible synthetic routes for the target compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for O-[1-(Pyridin-3-YL)ethyl]hydroxylamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via catalytic enantioselective borane reduction of benzyl oximes, a method adapted from related hydroxylamine derivatives . Reaction parameters such as temperature (optimized at 0–25°C), solvent polarity (e.g., THF or dioxane), and stoichiometry of borane reagents significantly impact enantiomeric excess (ee) and yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.
- Key Data : Typical yields range from 60–85%, with ee values up to 95% under optimal conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the hydroxylamine (-NHOH) and pyridin-3-yl groups. Mass spectrometry (LC-MS) verifies molecular weight (e.g., C₈H₁₁N₂O, MW: 151.19 g/mol). Infrared (IR) spectroscopy identifies functional groups like N-O stretching (~950 cm⁻¹) .
- Example Data : ¹H NMR (DMSO-d6): δ 8.5 (pyridine-H), 4.2 (CH₂), 1.5 (CH₃) .
Q. How does the pyridin-3-yl group influence the compound’s reactivity in nucleophilic reactions?
- Methodology : The pyridin-3-yl group acts as an electron-withdrawing moiety, enhancing the nucleophilicity of the hydroxylamine group. Reactivity can be tested via reactions with aldehydes (forming nitrones) or alkyl halides (yielding N-alkylated derivatives). Monitor progress via TLC and isolate products via recrystallization .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodology : Chiral catalysts (e.g., Corey-Bakshi-Shibata) or chiral auxiliaries can induce asymmetry during borane reductions. Computational modeling (DFT) predicts transition states to optimize ee. Compare experimental results with enantiomerically pure standards using chiral HPLC .
- Data Contradiction : Some studies report lower ee values (70–80%) with bulkier substrates, suggesting steric hindrance impacts stereoselectivity .
Q. What strategies resolve discrepancies in reported biological activity data for hydroxylamine derivatives?
- Methodology : Cross-validate enzyme inhibition assays (e.g., IDO1 inhibition for cancer therapy) using standardized protocols (IC₅₀ measurements). Account for variables like solvent (DMSO concentration ≤1%) and cell line specificity. Meta-analysis of kinetic data (kcat/KM) helps reconcile conflicting results .
- Case Study : Fluorine substitution (e.g., O-[2-(2-fluorophenyl)ethyl] analogs) increases binding affinity by 2–3 fold compared to non-fluorinated derivatives, highlighting substituent effects .
Q. How can computational chemistry optimize reaction pathways for microwave-assisted synthesis?
- Methodology : Use density functional theory (DFT) to model transition states and identify energy barriers. Pair with microwave conditions (e.g., 100–150°C, 10–30 min) to accelerate reactions. Validate predictions via experimental kinetics (Arrhenius plots) .
- Example : Microwave synthesis reduces reaction time from 24 h to 2 h with 90% yield in dioxane .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
